molecular formula C21H23F2N3O3S B2899724 N-(2,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899993-59-0

N-(2,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2899724
M. Wt: 435.49
InChI Key: BWEQVJZUTXDFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide” is a complex organic compound. It contains a quinazolinone core, which is a class of organic compounds known for their wide range of biological activities.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the quinazolinone core, followed by the introduction of the tetrahydrofuran group and the difluorophenyl group. The final step would likely involve a condensation reaction to attach the acetamide group.



Molecular Structure Analysis

The molecule contains several functional groups, including an amide, a thioether, a difluorophenyl group, and a tetrahydrofuran ring. These groups could potentially participate in various chemical reactions.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The amide group might undergo hydrolysis under acidic or basic conditions, while the thioether group could potentially be oxidized to a sulfoxide or sulfone.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent.


Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact hazards associated with this compound.


Future Directions

Further studies could be conducted to determine the biological activity of this compound and to optimize its synthesis. It could also be interesting to explore the potential applications of this compound in pharmaceutical research.


properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O3S/c22-13-7-8-17(16(23)10-13)24-19(27)12-30-20-15-5-1-2-6-18(15)26(21(28)25-20)11-14-4-3-9-29-14/h7-8,10,14H,1-6,9,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEQVJZUTXDFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

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